2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile
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Overview
Description
2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the 2,4-dimethoxyphenyl and benzonitrile groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme interactions or cellular pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenyl derivatives: These compounds share the 2,4-dimethoxyphenyl group and may have similar biological activities.
Benzothieno[2,3-d]pyrimidine derivatives:
Benzonitrile derivatives: These compounds share the benzonitrile group and may have comparable properties.
Uniqueness
What sets 2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile apart is its combination of these functional groups in a single molecule, which may result in unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H23N3O4S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C26H23N3O4S/c1-32-18-11-12-20(21(13-18)33-2)29-24(30)23-19-9-5-6-10-22(19)34-25(23)28(26(29)31)15-17-8-4-3-7-16(17)14-27/h3-4,7-8,11-13H,5-6,9-10,15H2,1-2H3 |
InChI Key |
YJAKPDCCPDULBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C#N)SC5=C3CCCC5)OC |
Origin of Product |
United States |
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